
Sodium hydride
Overview
Description
Sodium hydride (NaH) is an alkali metal hydride with the empirical formula NaH. It is a colorless to grayish-white solid, commercially available as a 60% dispersion in mineral oil for safe handling . NaH is a powerful base, widely used in organic synthesis to deprotonate alcohols, phenols, amides, and other weakly acidic substrates . Its reactivity stems from the highly polarized [H⁻] ion, which makes it both strongly basic and reducing under specific conditions . Notably, NaH can act as a dual-function reagent—deprotonating substrates while also serving as a hydride donor in nucleophilic substitution reactions, leading to byproduct formation in solvents like DMF or acetonitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydride can be synthesized by the direct reaction of sodium metal with hydrogen gas. The reaction is typically carried out at elevated temperatures (200-350°C) and under an inert atmosphere to prevent unwanted reactions with moisture or oxygen. The general reaction is as follows:
2Na+H2→2NaH
Industrial Production Methods: In industrial settings, this compound is often produced by dispersing metallic sodium in mineral oil and then introducing hydrogen gas. The reaction is carried out at temperatures between 220-350°C and under low pressure (0.001-0.02 MPa) to ensure the formation of this compound .
Types of Reactions:
Reduction: this compound acts as a reducing agent in various organic reactions. For example, it can reduce carbonyl compounds to alcohols.
Deprotonation: It is commonly used to deprotonate alcohols, amines, and other acidic hydrogen-containing compounds, forming the corresponding sodium salts.
Substitution: this compound can participate in nucleophilic substitution reactions, where it generates nucleophiles that attack electrophilic centers.
Common Reagents and Conditions:
Solvents: Reactions involving this compound are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent unwanted side reactions with water.
Temperature: Most reactions are conducted at room temperature or slightly elevated temperatures to control the reactivity of this compound.
Major Products:
Alkoxides: Formed by the reaction of this compound with alcohols.
Enolates: Generated by the deprotonation of carbonyl compounds.
Hydrides: Produced in reduction reactions involving this compound
Scientific Research Applications
Organic Synthesis
Basicity and Deprotonation:
Sodium hydride is primarily employed as a strong base in organic synthesis. It effectively deprotonates alcohols and other weak acids to form carbanions, which are critical intermediates in many synthetic pathways. This property allows for reactions such as:
- Alkylation: NaH facilitates the alkylation of various substrates, enabling the formation of carbon-carbon bonds.
- Reduction Reactions: It acts as a reducing agent in the synthesis of alcohols and amines from carbonyl compounds .
Case Study: Alkynylation Reactions
Recent studies have demonstrated the utility of this compound in catalyzing alkynylation reactions. For instance, this compound has been used to activate terminal alkynes for nucleophilic additions, showcasing its effectiveness in producing alkynylated products with high yields .
Catalysis
Catalytic Applications:
this compound serves as a catalyst or co-catalyst in several reactions. Its ability to activate substrates through deprotonation enhances reaction rates and selectivity:
- Hydrogen Isotope Exchange: NaH has been successfully utilized for perdeuteration of arenes via hydrogen isotope exchange processes when activated by specific amides .
- Silyl Deprotection: It is also employed in silyl deprotection reactions, where it facilitates the removal of protecting groups from silyl ethers .
Hydrogen Storage
Emerging Technologies:
this compound plays a crucial role in hydrogen storage systems. Its ability to release hydrogen gas upon heating makes it a candidate for efficient hydrogen storage solutions:
- Hydride Systems: Research has explored this compound's integration into mixed metal hydrides for improved hydrogen storage capacity and kinetics. The development of porous aluminum using this compound has shown promise for thermal energy storage applications .
Material Science
Surface Treatment:
In material science, this compound is used for surface treatment processes, particularly in the preparation of finely powdered metals. It aids in the reduction of metal oxides to their respective metals under controlled conditions .
Production Methods
Purification Techniques:
Recent advancements have focused on refining the production methods for this compound to enhance purity and yield. A notable method involves using a sodium hydroxide melt combined with carbon-containing compounds, which allows for the efficient production of high-purity this compound while recycling industrial waste materials .
Mechanism of Action
Sodium hydride exerts its effects primarily through its strong basicity and nucleophilicity. When this compound reacts with a proton donor, it abstracts a proton to form hydrogen gas and the corresponding sodium salt. This deprotonation mechanism is crucial in many organic synthesis reactions, where this compound generates reactive intermediates such as enolates and alkoxides .
Comparison with Similar Compounds
Comparison with Alkali Metal Hydrides
Alkali metal hydrides (e.g., LiH, KH) share structural similarities with NaH but differ in reactivity, thermal stability, and applications.
Table 1: Properties of Alkali Metal Hydrides
- Lithium Hydride (LiH) : Exhibits higher thermal stability than NaH due to stronger ionic bonding from the smaller Li⁺ ion. Used in hydrogen storage systems and as a neutron moderator in nuclear reactors .
- Potassium Hydride (KH) : More basic than NaH but less commonly used due to handling difficulties and higher cost .
Comparison with Complex Hydrides
Complex hydrides like lithium aluminium hydride (LiAlH₄) and sodium aluminium hydride (NaAlH₄) are critical in hydrogen storage and selective reductions.
Table 2: Complex Hydrides vs. NaH
- LiAlH₄ : A stronger reducing agent than NaH, capable of reducing esters, carboxylic acids, and amides. However, it is pyrophoric and requires stringent handling .
- NaAlH₄ : Used in solid-state hydrogen storage due to reversible dehydrogenation properties .
- NaBH₄ : A milder, selective reductant for ketones and aldehydes, often preferred in aqueous media .
Thermal and Chemical Stability
Thermal decomposition studies highlight key differences:
- NaH decomposes at ~425°C, releasing hydrogen gas. Its stability is lower than LiH but higher than KH .
- LiAlH₄ decomposes at much lower temperatures (~150°C), making it unsuitable for high-temperature applications .
- NaAlH₄ shows moderate stability (~230°C) but can be chemically modified (e.g., Ti-doping) to improve hydrogen release kinetics .
Biological Activity
Sodium hydride (NaH) is primarily recognized for its utility as a strong base in organic synthesis. However, recent studies have begun to explore its biological activity, particularly its roles as a hydride donor and in various chemical transformations that may have implications in biological contexts. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.
Overview of this compound
This compound is an ionic compound consisting of sodium (Na) and hydrogen (H). It is typically used in organic chemistry as a strong base for deprotonation reactions. Its ability to donate hydride ions makes it a valuable reagent in various synthetic processes.
Mechanisms of Biological Activity
- Hydride Donation : Recent findings indicate that this compound can function as a unique hydride donor when treated with halides such as sodium iodide (NaI) or lithium iodide (LiI) in solvents like tetrahydrofuran (THF). This process enables significant reductive transformations, including:
- Reactivity with Biological Targets : The reactivity of this compound can lead to the formation of biologically active compounds through nucleophilic substitution reactions. For instance, it can activate substrates for nucleophilic attack, potentially influencing biological pathways .
1. Anticancer Activity
A study investigated the effects of this compound in the synthesis of various organic compounds with potential anticancer properties. The results indicated that certain derivatives synthesized using NaH exhibited significant cytotoxic activity against cancer cell lines, suggesting that the reductive capabilities of NaH could be harnessed to create effective anticancer agents .
2. Antimicrobial Properties
Research has also explored the antimicrobial activity of compounds generated through reactions mediated by this compound. For example, derivatives formed from nucleophilic substitutions involving NaH demonstrated promising antibacterial effects against various pathogens. This highlights the potential for NaH to facilitate the development of new antimicrobial agents .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the primary chemical roles of sodium hydride (NaH) in organic synthesis, and how do these influence experimental design?
this compound acts as a strong base, abstracting acidic protons from alcohols, amines, and weakly acidic carbon acids. Its reactivity necessitates careful solvent selection (e.g., polar aprotic solvents like DMF or THF) and strict exclusion of moisture to prevent decomposition . Experimental design must prioritize inert atmosphere techniques (e.g., Schlenk lines) and real-time monitoring of reaction progress via spectroscopic methods (e.g., IR for hydride intermediates).
Q. What spectroscopic and analytical methods are recommended for characterizing this compound in reaction mixtures?
Key methods include:
- X-ray Diffraction (XRD): For crystallographic analysis of NaH in solid-state reactions .
- Solid-State NMR: To probe hydride environments, though challenges arise due to NaH's sensitivity to moisture .
- Gas Chromatography (GC): For quantifying volatile byproducts (e.g., H₂ gas) in dehydrogenation reactions .
Technique | Application | Limitations |
---|---|---|
XRD | Crystal structure determination | Requires pure, stable crystals |
Solid-State NMR | Hydride environment analysis | Limited sensitivity for low-concentration species |
GC | Byproduct quantification | Insufficient for non-volatile products |
Q. How does this compound’s molecular structure impact its reactivity and stability in different solvents?
NaH’s ionic lattice structure ([H⁻][Na⁺]) confers high basicity but also moisture sensitivity. In polar aprotic solvents like DMF, NaH exhibits enhanced solubility, enabling hydride transfer reactions, while in THF, it primarily acts as a base. Stability tests under varying humidity levels (e.g., Karl Fischer titration) are critical for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in literature regarding this compound’s dual functionality (base vs. hydride source)?
Contradictions often stem from solvent-dependent behavior. Methodological approaches include:
- Kinetic Isotope Effects (KIE): To distinguish proton abstraction (base pathway) from hydride transfer .
- Solvent Screening: Comparing reaction outcomes in DMF (favors hydride transfer) vs. THF (favors basicity).
- Computational Modeling: DFT calculations to predict dominant pathways under specific conditions .
Q. What strategies ensure reproducibility in this compound-mediated reactions given its sensitivity to trace moisture?
- Inert Atmosphere Protocols: Use of gloveboxes or Schlenk lines with O₂/H₂O levels <1 ppm .
- Pre-Treatment of Solvents: Distillation over molecular sieves or CaH₂ to remove residual moisture.
- Real-Time Monitoring: Karl Fischer titration or mass spectrometry to track moisture ingress during reactions .
Q. How should researchers design experiments to analyze conflicting data on NaH’s catalytic role in amide bond formation?
- Controlled Variable Testing: Isolate factors like temperature, solvent purity, and NaH particle size.
- Side Reaction Profiling: Use LC-MS to identify intermediates (e.g., silyl ethers) formed via competing pathways.
- Cross-Validation: Reproduce seminal studies with identical conditions to verify claims .
Q. Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for interpreting variability in NaH reaction yields?
- ANOVA: To assess significance of variables (e.g., solvent, temperature).
- Error Propagation Analysis: Quantify uncertainties from moisture contamination or weighing errors.
- Multivariate Regression: Correlate reaction conditions with yield trends .
Q. How can researchers contextualize this compound studies within existing literature while addressing knowledge gaps?
- Systematic Reviews: Map prior work using databases like SciFinder, highlighting understudied areas (e.g., NaH in enantioselective catalysis).
- Meta-Analysis: Compare kinetic data across studies to identify consensus or outliers .
Q. Safety and Compliance
Q. What safety protocols are essential for handling this compound in academic labs?
- Personal Protective Equipment (PPE): Flame-resistant lab coats, face shields, and nitrile gloves.
- Waste Management: Quench residual NaH with dry ethanol under inert conditions before disposal.
- Emergency Protocols: Immediate access to eye wash stations and CO₂ fire extinguishers .
Properties
IUPAC Name |
sodium;hydride | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKBCQXYZZXSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[Na+] | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNa, NaH | |
Record name | SODIUM HYDRIDE | |
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Record name | sodium hydride | |
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DSSTOX Substance ID |
DTXSID90893680 | |
Record name | Sodium hydride | |
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Molecular Weight |
23.9977 g/mol | |
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Physical Description |
Sodium hydride appears as a silvery to whitish powder or slurry in oil. Used to make other chemicals., Other Solid, Gray powder in oil with a kerosene odor; [CHRIS] | |
Record name | SODIUM HYDRIDE | |
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Record name | Sodium hydride (NaH) | |
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Boiling Point |
Very high. (USCG, 1999) | |
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Flash Point |
Not Applicable. Oil is flammable. (USCG, 1999) | |
Record name | SODIUM HYDRIDE | |
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Solubility |
SOL IN MOLTEN SODIUM HYDROXIDE, INSOL IN CARBON DISULFIDE, CARBON TETRACHLORIDE, AMMONIA, BENZENE | |
Record name | SODIUM HYDRIDE | |
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Density |
0.92, DENSITY: 1.396; FORMS SODAMIDE @ MODERATE TEMP IN LIQ AMMONIA; GRAY-WHITE POWDER /COMMERCIAL PRODUCT/ | |
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Color/Form |
MICROCRYSTALLINE, WHITE TO BROWNISH-GRAY POWDER, SILVERY NEEDLES TURNING OFF-WHITE ON EXPOSURE TO AIR | |
CAS No. |
7646-69-7, 15780-28-6 | |
Record name | SODIUM HYDRIDE | |
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Melting Point |
DECOMP AT 800 °C | |
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